Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
52535-69-0
VCID:
VC21329846
InChI:
InChI=1S/C19H21NO3S/c1-2-23-19(22)17-14-10-6-7-11-15(14)24-18(17)20-16(21)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21)
SMILES:
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
Molecular Formula:
C19H21NO3S
Molecular Weight:
343.4 g/mol
Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 52535-69-0
Cat. No.: VC21329846
Molecular Formula: C19H21NO3S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52535-69-0 |
|---|---|
| Molecular Formula | C19H21NO3S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | ethyl 2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H21NO3S/c1-2-23-19(22)17-14-10-6-7-11-15(14)24-18(17)20-16(21)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21) |
| Standard InChI Key | ANKZPSQIMCYPIC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator